molecular formula C16H21F2NO3S B2955616 6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097911-39-0

6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No.: B2955616
CAS No.: 2097911-39-0
M. Wt: 345.4
InChI Key: MRLSYHUVPHRBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a spirocyclic compound featuring a unique 6-azaspiro[2.5]octane core. The molecule is distinguished by two fluorine atoms at the 1,1-positions and a 4-ethoxy-3-methylbenzenesulfonyl substituent. The compound’s structural complexity and fluorinated spirocore suggest applications in drug discovery, particularly as a building block for kinase inhibitors or protease modulators .

Properties

IUPAC Name

6-(4-ethoxy-3-methylphenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3S/c1-3-22-14-5-4-13(10-12(14)2)23(20,21)19-8-6-15(7-9-19)11-16(15,17)18/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLSYHUVPHRBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[25]octane typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production methods for this compound are still under development, with research focusing on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques are being explored to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfonic acids, while reduction reactions can produce the corresponding alcohols or amines.

Scientific Research Applications

6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The difluoro groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Core Structure Key Substituent Purity Applications References
6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane ~340 (estimated) 6-azaspiro[2.5]octane 4-Ethoxy-3-methylbenzenesulfonyl N/A Drug discovery building block
6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane 287.76 1-oxa-6-azaspiro[2.5]octane 4-Chlorobenzenesulfonyl ≥95% Enzyme inhibition studies
1,1-Difluoro-6-azaspiro[2.5]octane Hydrochloride 183.63 6-azaspiro[2.5]octane None (core intermediate) 95% Synthetic intermediate
6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane 331.16 6-azaspiro[2.5]octane 5-Bromopyridine-3-carbonyl N/A Cross-coupling reactions

Research Findings and Implications

  • Electronic Effects : Fluorine atoms in the spirocore enhance metabolic stability and electronegativity, crucial for target engagement .
  • Solubility : Ethoxy and methoxy groups in sulfonyl substituents improve aqueous solubility, whereas chloro and bromo groups increase lipophilicity .
  • Synthetic Utility : Hydrochloride salts and brominated derivatives serve as intermediates for further functionalization, enabling rapid diversification in medicinal chemistry .

Biological Activity

6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H18_{18}F2_{2}N1_{1}O2_{2}S1_{1}
  • Molecular Weight : 303.37 g/mol

Structural Features

FeatureDescription
Ethoxy Group Contributes to lipophilicity and solubility
Difluoro Group Enhances biological activity and stability
Benzenesulfonyl Moiety Potential for interaction with biological targets

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound has shown potential in the following areas:

  • Antimicrobial Activity : Exhibits inhibitory effects against a range of bacteria and fungi.
  • Anticancer Properties : Demonstrates cytotoxic effects on various cancer cell lines through apoptosis induction.
  • Enzyme Inhibition : Acts as an inhibitor for certain enzymes involved in metabolic pathways.

Antimicrobial Studies

In a study evaluating the antimicrobial efficacy of the compound, it was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Research

Research conducted on human cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis through the activation of caspase pathways. The study highlighted that treatment with varying concentrations led to a dose-dependent decrease in cell viability.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison was made with structurally similar compounds:

Compound NameBiological Activity
1-(4-Ethoxy-3-methylbenzenesulfonyl)-4-methylimidazoleModerate antimicrobial properties
6-Amino-1-ethylbenzo[cd]indol-2(1H)-oneNotable anticancer activity but lower selectivity
This compoundEnhanced potency in both antimicrobial and anticancer assays

Therapeutic Potential

The findings suggest that this compound has promising therapeutic potential, particularly in developing new antimicrobial agents and anticancer therapies.

Future Directions

Future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and bioavailability of the compound.
  • Mechanistic Studies : To elucidate the exact pathways through which the compound exerts its biological effects.
  • Formulation Development : Exploring various delivery systems to enhance therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.